

An In-depth Technical Guide to Vinyl Octanoate

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Compound of Interest

Compound Name: Vinyl octanoate

Cat. No.: B1583061

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CAS Number: 818-44-0

This technical guide provides a comprehensive overview of **vinyl octanoate**, a versatile monomer with applications in polymer synthesis, flavor and fragrance industries, and potentially in the development of novel drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, polymerization, and potential applications.

Chemical and Physical Properties

Vinyl octanoate, also known as vinyl caprylate or ethenyl octanoate, is the ester of octanoic acid and vinyl alcohol.[1][2] It is a colorless liquid with a characteristic fruity odor.[3] The key physicochemical properties of **vinyl octanoate** are summarized in Table 1.

Table 1: Physicochemical Properties of **Vinyl Octanoate**

Property	Value	Reference
CAS Number	818-44-0	[1]
Molecular Formula	C ₁₀ H ₁₈ O ₂	[1]
Molecular Weight	170.25 g/mol	
IUPAC Name	Ethenyl octanoate	
Appearance	Colorless liquid	
Density	0.88 g/cm ³ at 20°C	
Boiling Point	79-80°C at 7 mmHg	
Flash Point	75°C	
Refractive Index	1.4290-1.4310	
Solubility	Soluble in methanol and other organic solvents; low solubility in water.	
Vapor Pressure	0.177 mmHg at 25°C	

Synthesis of Vinyl Octanoate

The synthesis of **vinyl octanoate** can be achieved through several methods, with transesterification being a common approach.

Experimental Protocol: Transesterification of Vinyl Acetate with Octanoic Acid

This protocol describes a representative lab-scale synthesis of **vinyl octanoate** via a mercury-catalyzed transesterification reaction.

Materials:

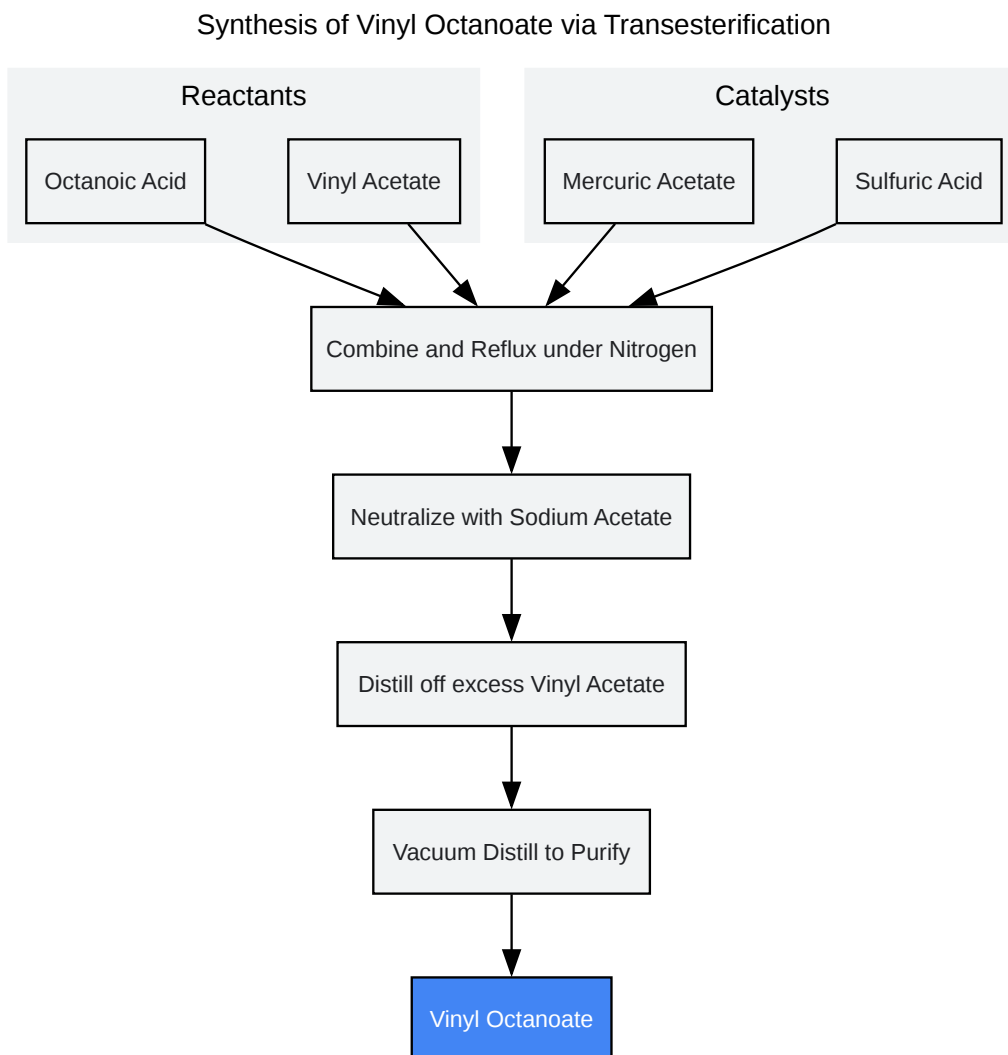
- Octanoic acid (1.0 mole)
- Vinyl acetate (excess, e.g., 5.0 moles)

- Mercuric acetate (catalyst, e.g., 0.5% by weight of octanoic acid)
- Sulfuric acid (co-catalyst, a few drops)
- Sodium acetate (neutralizing agent)
- Nitrogen gas supply
- Standard laboratory glassware for reflux and distillation

Procedure:

- In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, combine octanoic acid and an excess of vinyl acetate.
- Dissolve the octanoic acid by gentle warming under a nitrogen atmosphere.
- Add mercuric acetate to the mixture and stir until it dissolves.
- Carefully add a few drops of concentrated sulfuric acid to initiate the reaction.
- Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and neutralize the sulfuric acid with sodium acetate.
- Remove the excess vinyl acetate by distillation at atmospheric pressure.
- The crude **vinyl octanoate** is then purified by vacuum distillation.

Logical Workflow for the Synthesis of **Vinyl Octanoate**:



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Caption: A flowchart illustrating the key steps in the synthesis of **vinyl octanoate**.

Polymerization of Vinyl Octanoate

Vinyl octanoate can undergo free-radical polymerization to form poly(**vinyl octanoate**). Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize polymers with well-defined molecular weights and low dispersity.

Experimental Protocol: RAFT Polymerization of Vinyl Octanoate

This protocol provides a general procedure for the RAFT polymerization of **vinyl octanoate**.

Materials:

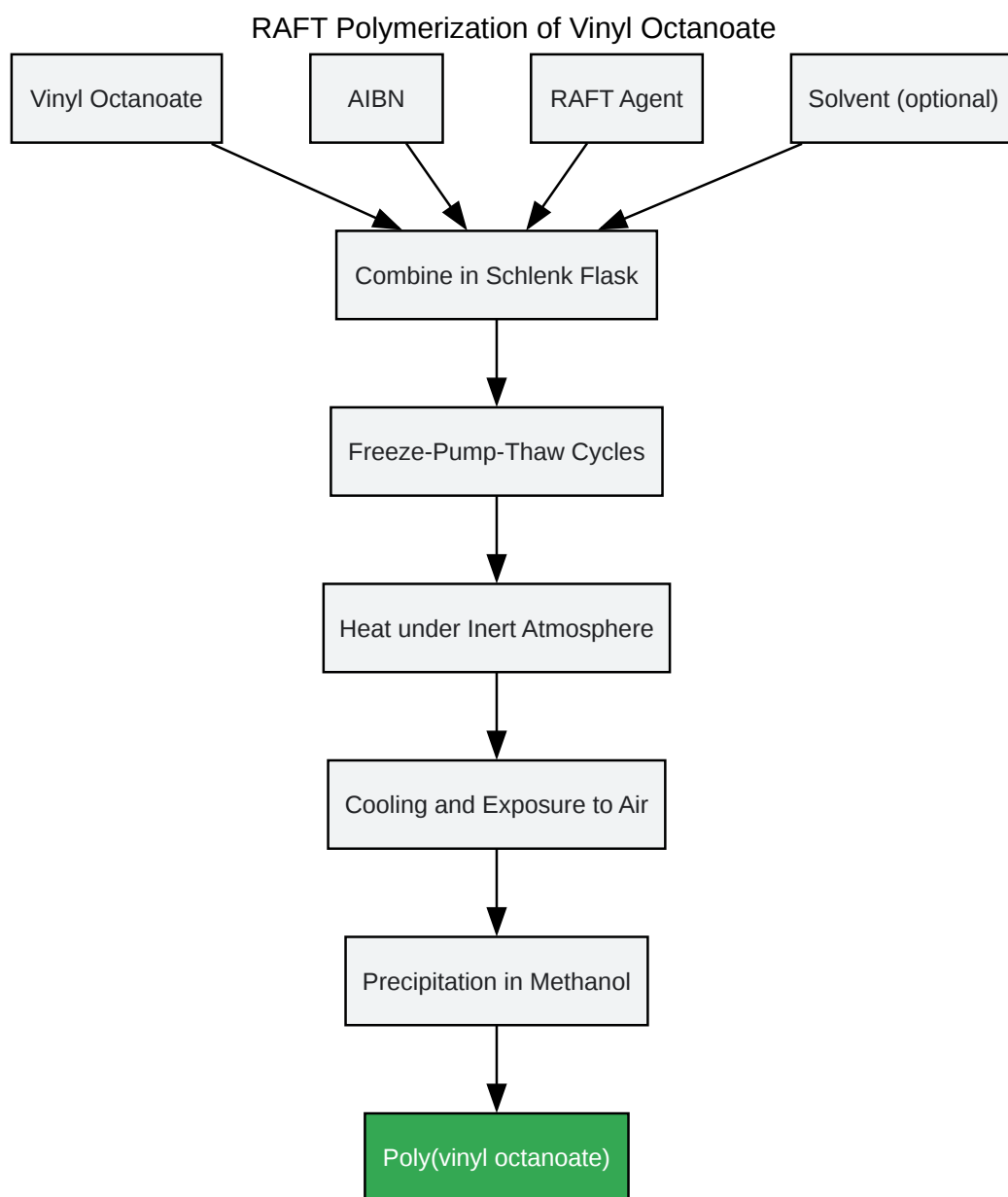
- **Vinyl octanoate** (monomer), purified to remove inhibitors
- AIBN (Azobisisobutyronitrile) (initiator)
- RAFT agent (e.g., a xanthate or dithiocarbamate suitable for vinyl esters)
- Anhydrous solvent (e.g., toluene or bulk polymerization)
- Schlenk flask or ampule
- Nitrogen or argon gas supply
- Methanol (for precipitation)

Procedure:

- In a Schlenk flask or ampule, dissolve the desired amounts of **vinyl octanoate**, AIBN, and the RAFT agent in the chosen solvent (if not bulk).
- Degas the solution by performing several freeze-pump-thaw cycles to remove dissolved oxygen.
- Backfill the flask with an inert gas (nitrogen or argon).
- Place the sealed reaction vessel in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-80°C for AIBN).

- Allow the polymerization to proceed for the desired time to achieve the target conversion.
- Terminate the polymerization by cooling the reaction mixture and exposing it to air.
- Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as methanol.
- Collect the precipitated polymer by filtration and dry it under vacuum.

Workflow for RAFT Polymerization:



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Caption: A schematic of the workflow for the controlled polymerization of **vinyl octanoate** using RAFT.

Copolymerization

Vinyl octanoate can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. The reactivity ratios of the comonomers determine the composition and microstructure of the copolymer. While specific reactivity ratios for **vinyl octanoate** are not widely reported, studies on similar vinyl esters, such as vinyl acetate and vinyl 2-ethylhexanoate, with monomers like methyl acrylate suggest that the reactivity of the vinyl ester is often lower than that of the acrylate. This implies that in a copolymerization, the acrylate monomer would be incorporated into the polymer chain at a faster rate.

Spectral Data and Interpretation

¹H NMR (Proton Nuclear Magnetic Resonance):

- **Vinyl Protons:** Three distinct signals are expected for the vinyl group protons. The proton on the carbon bearing the ester group (CH=) will appear as a doublet of doublets at a higher chemical shift compared to the two terminal vinyl protons (=CH₂).
- **Alkyl Chain Protons:** The protons of the octanoate chain will appear as a series of multiplets in the upfield region of the spectrum. The α-methylene protons (-CH₂-COO) will be at a higher chemical shift than the other methylene groups due to the deshielding effect of the carbonyl group. The terminal methyl group (-CH₃) will appear as a triplet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- **Carbonyl Carbon:** The carbonyl carbon of the ester group will have a characteristic chemical shift in the range of 170-180 ppm.
- **Vinyl Carbons:** The two carbons of the vinyl group will appear in the olefinic region of the spectrum.
- **Alkyl Chain Carbons:** The carbons of the octanoate chain will show a series of signals in the aliphatic region.

FTIR (Fourier-Transform Infrared) Spectroscopy:

- **C=O Stretch:** A strong absorption band corresponding to the carbonyl stretch of the ester group is expected around $1740\text{-}1760\text{ cm}^{-1}$.
- **C=C Stretch:** A weaker absorption for the carbon-carbon double bond stretch of the vinyl group should be present around 1645 cm^{-1} .
- **C-O Stretch:** A strong band for the C-O single bond stretch of the ester is expected in the region of $1100\text{-}1300\text{ cm}^{-1}$.
- **C-H Stretches:** Absorptions for the sp^2 C-H stretch of the vinyl group will be observed above 3000 cm^{-1} , while the sp^3 C-H stretches of the alkyl chain will be below 3000 cm^{-1} .

Applications

Polymer Science

The primary application of **vinyl octanoate** is as a monomer in the synthesis of polymers and copolymers. Poly(**vinyl octanoate**) and its copolymers are used in the formulation of adhesives, coatings, and paints. The long alkyl chain of the octanoate group imparts hydrophobicity and can act as an internal plasticizer, leading to polymers with lower glass transition temperatures and increased flexibility.

Flavors and Fragrances

Due to its fruity odor, **vinyl octanoate** is also utilized as a flavoring and fragrance agent in the food and cosmetic industries.

Potential in Drug Development

The biocompatibility and biodegradability of polymers derived from vinyl esters make them attractive candidates for biomedical applications, including drug delivery. While research on poly(**vinyl octanoate**) for drug delivery is not extensive, polymers of similar long-chain vinyl esters have been investigated for the encapsulation of hydrophobic drugs.

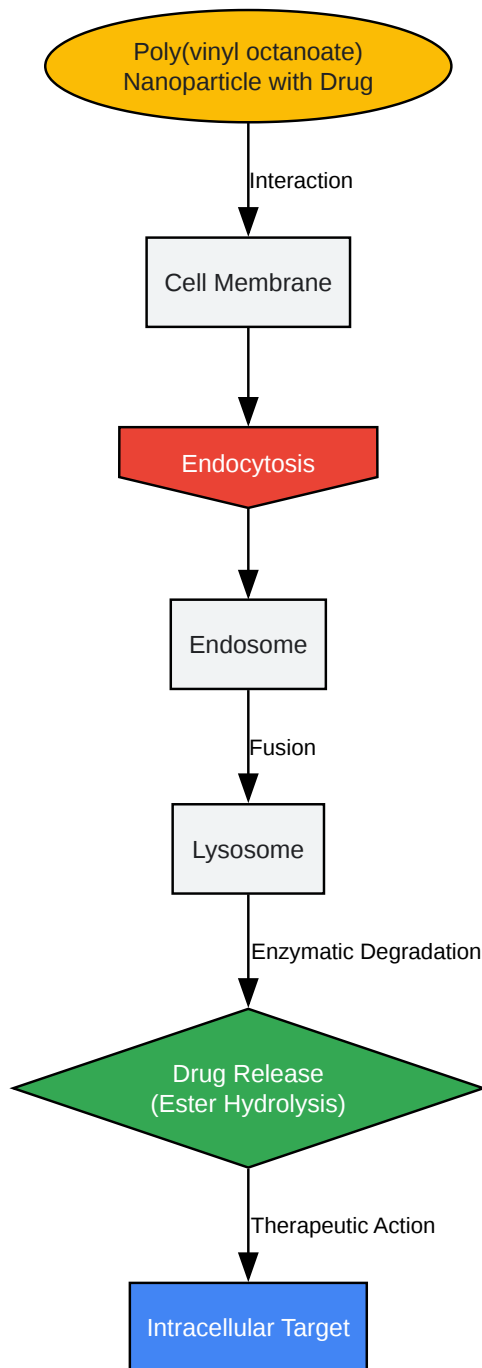
Potential Application in Nanoparticle-based Drug Delivery:

The hydrophobic nature of poly(**vinyl octanoate**) makes it suitable for forming the core of polymeric nanoparticles designed to carry poorly water-soluble drugs. These nanoparticles can

potentially enhance the bioavailability and provide controlled release of the encapsulated therapeutic agent.

Signaling Pathway for Nanoparticle Uptake and Drug Release:

Cellular Uptake and Drug Release from Poly(vinyl octanoate) Nanoparticles

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Caption: A conceptual diagram of the cellular uptake of a drug-loaded poly(**vinyl octanoate**) nanoparticle.

The biocompatibility of poly(**vinyl octanoate**) would need to be thoroughly evaluated for any in vivo applications. The hydrolysis of the ester linkages would lead to the formation of poly(vinyl alcohol) and octanoic acid, both of which have known biological profiles.

Safety Information

Vinyl octanoate is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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References

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